N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide
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Overview
Description
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide is a complex organic compound that features a unique combination of benzothiazole and thienopyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Scientific Research Applications
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications:
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical Pathways
Given their anti-tubercular activity, it is likely that they interfere with essential biochemical pathways in mycobacterium tuberculosis .
Pharmacokinetics
Benzothiazole derivatives in general are known for their good bioavailability and ability to cross biological membranes .
Result of Action
The result of the action of these compounds is the inhibition of the growth and replication of Mycobacterium tuberculosis, leading to the control of tuberculosis infection .
Preparation Methods
The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the Knoevenagel condensation reaction, which involves the reaction of thiazolidine-2,4-dione with aromatic aldehydes in the presence of a piperidine catalyst . Industrial production methods may involve microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dimethyl sulfoxide, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and thienopyridine-based molecules. Compared to these compounds, N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide exhibits unique structural features that enhance its biological activity and specificity . Some similar compounds include:
Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.
Thienopyridine derivatives: Used in the development of antiplatelet agents and other therapeutic drugs.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S3/c1-13(29)28-11-10-14-19(12-28)33-23(20(14)22-25-15-6-2-4-8-17(15)31-22)27-21(30)24-26-16-7-3-5-9-18(16)32-24/h2-9H,10-12H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMWOJZTMQTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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